3,4-Dichlorothiobenzamide
Overview
Description
3,4-Dichlorothiobenzamide is a chemical compound with the molecular formula C7H5Cl2NS and a molecular weight of 206.09 . It is also known by its IUPAC name, 3,4-dichlorobenzenecarbothioamide .
Molecular Structure Analysis
The InChI code for 3,4-Dichlorothiobenzamide is 1S/C7H5Cl2NS/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H, (H2,10,11)
. This indicates the presence of seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one sulfur atom in the molecule .
Scientific Research Applications
Photocatalytic Degradation in Environmental Applications
- Application: 3,4-Dichlorothiobenzamide (and related compounds) has been studied for its photodecomposition in aqueous solutions, particularly focusing on its degradation using photocatalysts like titanium dioxide (TiO2). Such research is critical for understanding the environmental impact and potential remediation strategies for this compound. Adsorbent supports like zeolite, silica, and activated carbon can enhance the rate of mineralization of 3,4-Dichlorothiobenzamide, indicating potential environmental applications in water treatment and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Analytical Method Development for Residue Analysis
- Application: Analytical methods have been developed for the analysis of residues of 3,4-Dichlorothiobenzamide in crops, soil, and water. This is vital for environmental monitoring and ensuring the safety of agricultural produce. Techniques such as gas/liquid chromatography using electron-capture detection are employed for this purpose, highlighting the compound's significance in agricultural and environmental sciences (Beynon, Davies, Elgar, & Wright, 1966).
Polymer Science and Material Chemistry
- Application: In polymer science, derivatives of 3,4-Dichlorothiobenzamide-like compounds have been studied for their potential in solid-state polymerization. This research contributes to the development of new materials and has implications in material science and engineering (Sandor & Foxman, 2000).
Antimicrobial Agent Synthesis
- Application: Novel compounds synthesized from 3,4-Dichlorothiobenzamide derivatives have been evaluated for their antimicrobial properties. This research is significant in the pharmaceutical and medical fields, particularly for developing new drugs to combat pathogenic bacteria and fungi (Aggarwal, Sharma, Kaur, & Ishar, 2013).
Safety And Hazards
properties
IUPAC Name |
3,4-dichlorobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRBZGVTWSWQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366198 | |
Record name | 3,4-Dichlorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorothiobenzamide | |
CAS RN |
22179-73-3 | |
Record name | 3,4-Dichlorobenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22179-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DICHLOROTHIOBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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